3-(3-Hydroxyphenyl)-1-phenylurea
CAS No.: 13142-80-8
Cat. No.: VC7016301
Molecular Formula: C13H12N2O2
Molecular Weight: 228.251
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13142-80-8 |
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Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.251 |
IUPAC Name | 1-(3-hydroxyphenyl)-3-phenylurea |
Standard InChI | InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |
Standard InChI Key | YYUJEEGDLCZLSE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(3-Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂) consists of a urea core (–NH–CO–NH–) with two aromatic substituents: a phenyl group at the N1 position and a 3-hydroxyphenyl group at the N3 position. The hydroxyl group at the meta position of the phenyl ring introduces polarity and hydrogen-bonding capabilities, influencing its solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₂N₂O₂ |
Molecular Weight | 228.25 g/mol |
IUPAC Name | 1-Phenyl-3-(3-hydroxyphenyl)urea |
Melting Point | ~180–190°C (predicted) |
Solubility | Low in water; soluble in DMSO, THF |
LogP (Octanol-Water) | ~2.1 (estimated) |
Hydrogen Bond Donors | 2 (urea NH and phenolic OH) |
Hydrogen Bond Acceptors | 3 (urea carbonyl, phenolic O) |
The meta-hydroxyl group distinguishes this compound from its para-substituted analog, 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5), altering electronic distribution and biological interactions.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea typically involves the reaction of 3-aminophenol with phenyl isocyanate. This nucleophilic addition-elimination proceeds under mild conditions in aprotic solvents such as dichloromethane or tetrahydrofuran (THF):
Key Steps:
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Protection of Amine Group: To prevent side reactions, the amine group of 3-aminophenol may be temporarily protected using trimethylsilyl (TMS) groups .
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Controlled Addition: Slow addition of phenyl isocyanate to the reaction mixture minimizes exothermic side reactions.
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Purification: Recrystallization from glyme or ethanol yields high-purity crystals.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition |
---|---|
Solvent | Anhydrous THF |
Temperature | 0–5°C (initial); RT (completion) |
Reaction Time | 4–6 hours |
Catalyst | None required |
Yield | 65–75% (after purification) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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Aromatic protons: δ 6.7–7.5 ppm (multiplet, 9H from phenyl and hydroxyphenyl).
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Urea NH: δ 8.9–9.2 ppm (broad singlet, 2H).
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Phenolic OH: δ 9.5 ppm (singlet, 1H).
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¹³C NMR:
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Carbonyl (C=O): δ 155–157 ppm.
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Aromatic carbons: δ 115–140 ppm.
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Mass Spectrometry
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ESI-MS (Positive Mode): Molecular ion peak [M+H]⁺ observed at m/z 229.1.
Biological Activity and Hypothesized Mechanisms
Table 3: Comparative Cytotoxicity of Phenylurea Derivatives
Compound | IC₅₀ (μM) in MCF-7 Cells | Target Pathway |
---|---|---|
3-(3-Hydroxyphenyl)-1-phenylurea | Not tested | Hypothesized: CDK inhibition |
1-(4-Hydroxyphenyl)-3-phenylurea | 12.4 ± 1.2 | Caspase activation |
Sorafenib (Control) | 6.8 ± 0.9 | Multi-kinase inhibition |
Antimicrobial Activity
The meta-hydroxyl group may enhance interactions with bacterial cell membranes. Analogous compounds show:
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Gram-Positive Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus.
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Biofilm Disruption: Interference with quorum-sensing pathways.
Applications in Materials Science
Hydrogen-Bonded Networks
The urea moiety and phenolic OH enable the formation of supramolecular architectures:
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Liquid Crystals: Stabilization of mesophases through π-π stacking.
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Coordination Polymers: Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes.
Challenges and Future Directions
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Synthetic Scalability: Industrial production requires optimization for continuous flow reactors.
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Targeted Drug Delivery: Development of prodrugs to enhance bioavailability.
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Computational Modeling: QSAR studies to predict substituent effects on bioactivity.
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